molecular formula C14H18N8OS B2845506 3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 2201470-62-2

3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2845506
CAS No.: 2201470-62-2
M. Wt: 346.41
InChI Key: FCWXCWDPPUHVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 1,2,4-thiadiazol-5-amine core linked to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety via an azetidin-3-yl bridge. The structure includes a methoxymethyl substituent on the thiadiazole ring and an N-methyl group, which may enhance metabolic stability and solubility compared to simpler analogs . The synthesis of related compounds involves multistep reactions, such as cyclocondensation of carbohydrazides with imidamide derivatives (e.g., 6% yield for a triazole-pyridine analog in ) or nucleophilic substitution on preformed triazolopyridazine scaffolds (e.g., high yields in ).

Properties

IUPAC Name

3-(methoxymethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8OS/c1-9-16-17-12-4-5-13(18-22(9)12)21-6-10(7-21)20(2)14-15-11(8-23-3)19-24-14/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXCWDPPUHVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NS4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine is a complex heterocyclic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Thiadiazole ring
  • Azetidine ring
  • Triazolo-pyridazine moiety

The molecular formula is C15H19N5OC_{15}H_{19}N_5O, and it possesses various functional groups that may influence its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways. Preliminary studies suggest potential inhibition of kinases and influence on cell cycle regulation.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Cytotoxicity : The compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compounds derived from similar structures have shown IC50 values in the range of 1.06 μM to 2.73 μM against these cell lines .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit c-Met kinase activity, which is crucial in cancer progression. The IC50 values for related compounds have been reported as low as 0.090 μM .

Structure-Activity Relationship (SAR)

The introduction of specific substituents on the thiadiazole or triazole rings has been shown to enhance biological activity. For example, modifications leading to increased lipophilicity or hydrogen bonding capabilities can significantly improve binding affinity to target proteins.

Study 1: Triazolo-Pyridazine Derivatives

A study focused on triazolo-pyridazine derivatives similar to our compound demonstrated significant anticancer properties. The most effective derivative exhibited cytotoxicity with IC50 values comparable to established drugs like Foretinib . This highlights the potential for developing new therapeutic agents based on our compound's structure.

Study 2: Enzyme Interaction

Another research effort evaluated the interaction of triazolo derivatives with c-Met kinase. The findings indicated that specific modifications could lead to enhanced inhibitory effects on cancer cell proliferation and induced apoptosis in targeted cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50 (μM)
Compound ATriazolo-Pyridazinec-Met Inhibition0.090
Compound BThiadiazole DerivativeCytotoxicity1.06
Compound CAzetidine-BasedAntiproliferative2.73

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s 1,2,4-thiadiazole and triazolopyridazine system is distinct from simpler triazole-pyridine () or thiazole-pyridine () scaffolds. Triazolopyridazines in –3 lack the thiadiazole moiety but share the azetidine bridge’s rigidity.

Substituent Effects :

  • Methoxymethyl vs. methoxybenzyl (): The smaller methoxymethyl group may reduce steric hindrance compared to bulkier aryl substituents, improving membrane permeability.
  • Azetidine vs. phenethyl/benzyl (–3): Azetidine’s compact, saturated structure may reduce metabolic oxidation compared to aromatic substituents.

Synthesis Efficiency :

  • The low yield (6%) in highlights challenges in cyclocondensation routes, whereas ’s method C achieves high yields for triazolopyridazines via nucleophilic substitution. This suggests room for optimization in the target compound’s synthesis.

Notes

Synthesis Discrepancies : The stark contrast in yields between (6%) and (high yields) underscores the impact of reaction design. Method C () uses anhydrous potassium carbonate in DMF at 105°C, which may stabilize intermediates better than pyridine-based cyclocondensation () .

Structural Trade-offs : While the target compound’s azetidine and thiadiazole groups may enhance drug-like properties, analogs with methoxybenzyl or chlorophenethyl groups (–3) could exhibit stronger π-π stacking interactions in hydrophobic binding pockets.

Data Gaps : Biological activity data (e.g., macrofilaricidal potency in ) are absent for the target compound, limiting direct pharmacological comparisons. Future studies should prioritize assays against shared targets (e.g., parasitic enzymes).

Preparation Methods

Cyclization of Thiourea Derivatives

A common route involves cyclizing N-methoxymethylthiourea with cyanogen bromide under acidic conditions:

N-Methoxymethylthiourea + BrCN → 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine + NH4Br  

Conditions : Acetic acid, 60°C, 6 h. Yield : 65–72%.

Alternative Pathway via Hantzsch Thiadiazole Synthesis

Reaction of thioamide precursors with α-haloketones:

CH3OCH2C(S)NH2 + ClCH2COCl → Cyclization → 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine  

Optimization : Using Cu(I) catalysis in DMF at 80°C improves regioselectivity (yield: 78%).

Preparation of 1-(3-Methyl-Triazolo[4,3-b]Pyridazin-6-yl)Azetidine-3-Amine

Synthesis of 3-Methyl-Triazolo[4,3-b]Pyridazin-6-Amine

Step 1 : Chlorination oftriazolo[4,3-b]pyridazin-3-ol with PCl3:

[1,2,4]Triazolo[4,3-b]pyridazin-3-ol + PCl3 → 3-Chloro derivative (85% yield).  

Step 2 : Methylation via Suzuki coupling or nucleophilic substitution:

3-Chloro derivative + CH3MgBr → 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (62% yield).  

Azetidine Ring Formation

Method A : From azetidin-3-one via reductive amination:

Azetidin-3-one + NH3·BH3 → Azetidine-3-amine (70% yield).  

Method B : Catalytic hydrogenation of azetidine-3-carbonitrile:

Azetidine-3-carbonitrile + H2 (Pd/C) → Azetidine-3-amine (88% yield).  

Coupling of Triazolopyridazine to Azetidine

Buchwald-Hartwig amination under Pd catalysis:

3-Methyltriazolopyridazine + Azetidine-3-amine → 1-(3-Methyltriazolopyridazin-6-yl)azetidine-3-amine  

Conditions : Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100°C. Yield : 58%.

N-Methylation and Final Coupling

Methylation of the Thiadiazole Amine

Eschweiler-Clarke reductive amination:

3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine + HCHO → N-Methyl intermediate (82% yield).  

Fragment Assembly via Nucleophilic Substitution

Reacting the methylated thiadiazole with the azetidine-triazolopyridazine subunit:

N-Methyl-thiadiazolamine + Chloroazetidine intermediate → Target compound  

Conditions : K2CO3, DMF, 50°C. Yield : 45%.

Process Optimization and Challenges

Key Challenges

  • Regioselectivity in thiadiazole substitution : Competing reactions at N2 vs. N4 require careful protecting group strategies.
  • Azetidine ring strain : Thermal instability necessitates low-temperature coupling steps.
  • Purification : HPLC methods using C18 columns (ACN/H2O + 0.1% TFA) achieve >95% purity.

Scalability Considerations

  • Continuous flow oxidation of azetidin-3-ol reduces reaction time from 12 h to 2 h.
  • Recrystallization from IPA/heptane improves azetidine intermediate purity to 99.5%.

Q & A

Q. Q1: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

A1: Synthesis typically involves multi-step reactions, including cyclization of triazolo-pyridazine cores and coupling with azetidine-thiadiazole moieties. Key steps:

  • Triazolo-pyridazine formation : Cyclization of hydrazine derivatives with aldehydes/ketones under reflux (e.g., using DMF as solvent, 80–100°C) .
  • Azetidine coupling : Nucleophilic substitution with 1,2,4-thiadiazol-5-amine derivatives, optimized using cesium carbonate (Cs₂CO₃) as a base in DMSO at 35–50°C .
  • Characterization : Use ¹H/¹³C NMR (e.g., δ 8.87 ppm for pyridazine protons ), HRMS (e.g., m/z 215 [M+H]+ ), and HPLC (>95% purity) to validate intermediates .

Q. Q2: How does the compound’s structure influence its stability under varying pH conditions?

A2: The triazolo-pyridazine core is pH-sensitive due to its nitrogen-rich heterocycles. Stability studies show:

  • Acidic conditions (pH < 4) : Protonation of pyridazine N-atoms leads to ring-opening degradation.
  • Basic conditions (pH > 9) : Hydrolysis of the methoxymethyl group occurs, monitored via LC-MS .
  • Recommendation : Store in neutral buffers (pH 6–8) at –20°C to prevent decomposition .

Advanced Research Questions

Q. Q3: How can conflicting bioactivity data (e.g., anticancer vs. anti-inflammatory) be resolved in mechanistic studies?

A3: Contradictions arise from assay-specific conditions or off-target effects. Strategies include:

  • Target validation : Use CRISPR/Cas9 knockout models to confirm primary targets (e.g., kinase inhibition vs. COX-2 modulation) .
  • Dose-response profiling : Compare IC₅₀ values across assays; low µM activity in cancer models (e.g., 1.2 µM in HeLa cells ) vs. high µM anti-inflammatory effects .
  • Pathway analysis : Employ transcriptomics (RNA-seq) to identify downstream pathways affected .

Q. Q4: What catalytic systems optimize the yield of the azetidine-thiadiazole coupling step?

A4: Catalytic efficiency depends on ligand-metal coordination:

Catalyst SystemSolventYield (%)Reference
CuI/1,10-phenanthrolineDMSO72
Pd(OAc)₂/XPhosToluene65
Catalyst-free (microwave)DMF58
  • Mechanistic insight : Cu-based systems favor Ullmann-type coupling, while Pd catalysts enable Buchwald-Hartwig amination .

Q. Q5: How can computational modeling guide SAR for triazolo-pyridazine derivatives?

A5: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains:

  • Key interactions : Hydrogen bonding with methoxymethyl groups and π-π stacking of triazolo-pyridazine .
  • Validation : Compare docking scores (e.g., –9.2 kcal/mol ) with experimental IC₅₀ values. Adjust substituents (e.g., replacing methyl with cyclopropyl ) to enhance affinity.

Methodological Challenges

Q. Q6: How should researchers address low reproducibility in scaled-up synthesis?

A6: Batch inconsistencies often stem from:

  • Oxygen sensitivity : Use Schlenk lines for azetidine intermediates to prevent oxidation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for >90% recovery .
  • Process analytics : Implement in-line FTIR to monitor reaction progress .

Q. Q7: What analytical techniques resolve overlapping NMR signals in structural confirmation?

A7: For complex spectra (e.g., azetidine-thiadiazole protons at δ 2.5–3.5 ppm):

  • 2D NMR : Use HSQC to assign carbon-proton correlations and NOESY for spatial proximity .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to distinguish triazole vs. pyridazine nitrogens .

Data Interpretation

Q. Q8: How to differentiate true bioactivity from assay artifacts in cell-based studies?

A8:

  • Counter-screening : Test against unrelated cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays ).
  • Artifact detection : Measure ATP levels (CellTiter-Glo) to confirm signals are not due to metabolic interference .

Future Directions

Q. Q9: What strategies improve metabolic stability for in vivo applications?

A9:

  • Prodrug design : Mask the methoxymethyl group as a phosphate ester to enhance solubility and reduce first-pass metabolism .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.